4-Fluoro-2-nitrobenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

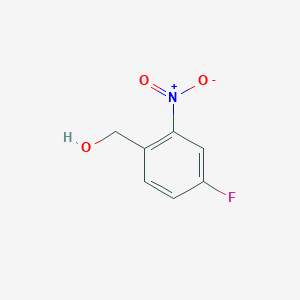

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLMINHMFZNILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694557 | |

| Record name | (4-Fluoro-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043416-40-5 | |

| Record name | (4-Fluoro-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of 4-Fluoro-2-nitrobenzyl alcohol

This guide provides an in-depth technical overview for the synthesis and purification of 4-Fluoro-2-nitrobenzyl alcohol, a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] Its utility stems from the unique combination of a photolabile ortho-nitrobenzyl group, which can be cleaved with UV light, and a fluorine substituent that modulates the molecule's electronic properties.[1] This document moves beyond simple procedural lists to explain the underlying chemical principles and strategic decisions essential for achieving high purity and yield.

Part 1: The Synthetic Challenge—Chemoselective Reduction

The most direct and common pathway to this compound is the reduction of its corresponding aldehyde, 4-Fluoro-2-nitrobenzaldehyde. The central challenge in this transformation is chemoselectivity . The molecule contains two reducible functional groups: an aldehyde and a nitro group. Aggressive reduction conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C), often lack selectivity and can reduce both functionalities, leading to the formation of 4-fluoro-2-aminobenzyl alcohol or other undesired byproducts.[3] Therefore, the choice of reducing agent is critical and must be mild enough to selectively target the aldehyde while leaving the nitro group intact.

Method of Choice: Sodium Borohydride (NaBH₄) Reduction

For this specific transformation, sodium borohydride (NaBH₄) is the reagent of choice. Its selection is a deliberate one, grounded in its well-established reactivity profile.

Causality Behind the Choice: Sodium borohydride is a mild hydride donor, significantly less reactive than agents like lithium aluminum hydride (LiAlH₄). This moderated reactivity allows it to readily reduce aldehydes and ketones to their corresponding alcohols but leaves more robust functional groups like nitroarenes, esters, and amides untouched under standard protic solvent conditions.[4][5] This inherent selectivity makes it ideal for the synthesis of this compound.

Reaction Mechanism: The reduction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O π-bond, forming a tetracoordinate alkoxide intermediate.[5]

-

Protonation: Following the hydride transfer, a protic solvent (typically methanol or ethanol) protonates the negatively charged oxygen of the alkoxide intermediate, yielding the final primary alcohol product.[4][5]

Alternative Synthetic Routes

While NaBH₄ reduction is preferred, other methods exist, each with specific advantages and challenges:

-

Selective Catalytic Hydrogenation: This is feasible but requires careful catalyst design. For instance, certain gold nanorod catalysts have demonstrated high selectivity in reducing nitrobenzaldehydes to nitrobenzyl alcohols, preventing over-reduction of the nitro group.[6][7] However, these catalysts are specialized and less common than NaBH₄.

-

Reduction from Carboxylic Acid: The parent compound can also be synthesized by reducing 4-fluoro-2-nitrobenzoic acid. This, however, requires a stronger reducing agent like borane in tetrahydrofuran (THF), which presents different handling requirements and a different starting material.[8]

Part 2: Experimental Protocol & Workflow

This section provides a detailed, field-proven protocol for the synthesis of this compound via sodium borohydride reduction.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| 4-Fluoro-2-nitrobenzaldehyde | 395-81-3 | C₇H₄FNO₃ | Starting material |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | BH₄Na | Reducing agent |

| Methanol (MeOH) | 67-56-1 | CH₄O | Reaction solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | Extraction solvent |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | For quenching and work-up |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | For neutralization |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | Drying agent |

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-nitrobenzaldehyde (5.0 g, 29.6 mmol) in methanol (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial to control the exothermic reaction and prevent side reactions.

-

Reagent Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride (1.34 g, 35.5 mmol) portion-wise over 15-20 minutes. Adding the NaBH₄ in small portions prevents a rapid temperature increase.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot (higher Rf) and the appearance of the product alcohol spot (lower Rf) indicates completion.

-

Quenching: Slowly and carefully add 1 M HCl dropwise to the reaction mixture at 0 °C to quench the excess NaBH₄ and neutralize the solution until gas evolution ceases.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the resulting aqueous residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 50 mL).

-

Washing: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and isolation of crude this compound.

Part 3: Purification Strategies

The crude product requires purification to remove unreacted starting material, inorganic salts, and minor byproducts. The two most effective methods are recrystallization and flash column chromatography.

Method 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds on a larger scale, leveraging differences in solubility between the desired product and impurities at varying temperatures.[9][10]

Protocol:

-

Solvent Selection: A mixed solvent system of ethyl acetate and hexane is effective. The goal is to find a ratio where the compound is soluble in the hot solvent but sparingly soluble upon cooling.

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

-

Induce Cloudiness: While the solution is still hot, slowly add hexane dropwise until a persistent cloudiness appears.

-

Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate, resulting in a hot, saturated solution.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.[11]

-

Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold hexane to remove any residual soluble impurities.[11][12]

-

Drying: Dry the crystals under vacuum to obtain pure this compound.

Method 2: Flash Column Chromatography

For smaller scales or when impurities have similar solubility profiles to the product, flash column chromatography offers superior separation.[13] This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[14]

Protocol:

-

TLC Analysis: First, determine the optimal eluent composition using TLC. A good mobile phase (e.g., 30% ethyl acetate in hexane) should provide a retention factor (Rf) of approximately 0.3-0.4 for the product.[15]

-

Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this dry powder onto the top of the packed column.

-

Elution: Elute the column with the predetermined mobile phase, applying positive pressure to maintain a steady flow rate.

-

Fraction Collection: Collect the eluate in fractions using test tubes.

-

Analysis and Isolation: Monitor the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[15]

Purification Decision Workflow

Caption: Decision tree for selecting the optimal purification method.

Part 4: Data Summary

Compound Properties

| Property | Value | Source(s) |

| CAS Number | 1043416-40-5 | [2][16][17] |

| Molecular Formula | C₇H₆FNO₃ | [2][16] |

| Molecular Weight | 171.13 g/mol | [2][16] |

| Appearance | Off-white to pale yellow solid | [2] |

| Purity (Typical) | >97% | [16] |

Comparison of Purification Techniques

| Feature | Recrystallization | Flash Column Chromatography |

| Principle | Differential solubility | Differential adsorption |

| Optimal Scale | Moderate to Large (>1 g) | Small to Moderate (<5 g) |

| Speed | Slower (requires slow cooling) | Faster (active elution) |

| Resolution | Good for removing bulk and dissimilar impurities | Excellent for separating closely related compounds |

| Yield | Can be lower due to product solubility in mother liquor | Generally higher recovery if performed correctly |

| Solvent Usage | Moderate | High |

References

- 1. This compound | 1043416-40-5 | Benchchem [benchchem.com]

- 2. CAS 1043416-40-5: this compound [cymitquimica.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. cenmed.com [cenmed.com]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. Home Page [chem.ualberta.ca]

- 12. youtube.com [youtube.com]

- 13. magritek.com [magritek.com]

- 14. orgsyn.org [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. chemuniverse.com [chemuniverse.com]

- 17. This compound | CAS 1043416-40-5 | Chemical-Suppliers [chemical-suppliers.eu]

"4-Fluoro-2-nitrobenzyl alcohol" CAS number and supplier information

A Technical Guide to 4-Fluoro-2-nitrobenzyl alcohol: Synthesis, Applications, and Procurement

Abstract

This compound (CAS No. 1043416-40-5) is a strategically important organic intermediate characterized by its unique trifunctional structure: a fluorine substituent, a nitro group, and a primary alcohol on a benzene ring.[1] This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the compound's synthesis, core applications in medicinal chemistry and materials science, and critical information for procurement. We will explore the mechanistic principles behind its utility as both a versatile synthetic building block and a photolabile protecting group, offering field-proven insights and detailed protocols to support advanced research endeavors.

Core Compound Identity and Physicochemical Properties

This compound is a substituted aromatic compound whose utility is derived from the interplay of its three key functional groups. The ortho-nitro group acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring and serving as a precursor to the synthetically valuable amine functionality.[2] The fluorine atom at the C4 position can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, a feature highly sought after in medicinal chemistry.[3][4][5] Finally, the benzylic alcohol provides a reactive handle for esterification, etherification, or conversion to a leaving group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1043416-40-5 | [1][6][7][8][9] |

| Molecular Formula | C₇H₆FNO₃ | [1][6][7] |

| Molecular Weight | 171.13 g/mol | [1][6][7] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity | Typically ≥96-98% | [1][8][9] |

| MDL Number | MFCD07368344 | [6][9] |

Synthesis Pathway and Experimental Protocol

While multiple synthetic routes to nitrobenzyl alcohols exist, a common and reliable laboratory-scale approach involves the selective reduction of the corresponding carboxylic acid, 4-fluoro-2-nitrobenzoic acid. This precursor is commercially available, making the synthesis accessible.

Mechanistic Rationale

The direct reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent capable of overcoming the stability of the carboxylate intermediate. Borane complexes, such as Borane-Tetrahydrofuran (BH₃-THF), are ideal for this transformation. They are highly selective for carboxylic acids over other reducible groups like nitro groups, which would be reduced by less selective hydrides like LiAlH₄. This selectivity is paramount to preserving the essential nitro functionality for subsequent applications.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-fluoro-2-nitrobenzoic acid (1.0 eq). Dissolve the acid in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Reducing Agent: Add a solution of borane-THF complex (approx. 1.0 M in THF, 1.5-2.0 eq) dropwise via a syringe or an addition funnel over 30-45 minutes. The slow addition is crucial to control the exothermic reaction and gas evolution (H₂).

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully re-cool the flask to 0°C and slowly add methanol dropwise to quench the excess borane complex until gas evolution ceases.

-

Workup: Remove the solvent under reduced pressure. To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound as a solid.

Core Applications in Research and Development

Intermediate for Medicinal Chemistry

The true power of this compound lies in its potential for derivatization. The nitro group can be readily reduced to an aniline, a critical precursor for synthesizing a vast array of bioactive molecules, including heterocycles and amides. The strategic placement of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, a widely used strategy in modern drug design.[5][10]

Photolabile Protecting Group (PPG) Chemistry

The ortho-nitrobenzyl (ONB) framework is one of the most widely used photolabile protecting groups in chemistry and biology.[11][12][13] Upon irradiation with UV light (typically in the 300-365 nm range), the ONB group undergoes an intramolecular rearrangement, leading to the cleavage of the bond at the benzylic carbon.[11][12] This allows for the controlled, "on-demand" release of a protected molecule (e.g., an alcohol, acid, or amine) with high spatiotemporal precision. This technology is instrumental in fields like drug delivery, where a therapeutic can be released at a specific site, and in materials science for creating photo-patterned surfaces or photodegradable hydrogels.[11][14]

Photocleavage Mechanism

The photocleavage process is initiated by the absorption of a photon, which excites the nitro group. This leads to an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.[11][12][15] This intermediate is unstable and rapidly rearranges, ultimately cleaving the C-O bond and releasing the protected substrate and a 4-fluoro-2-nitrosobenzaldehyde byproduct.

Caption: Mechanism of o-nitrobenzyl group photocleavage.

Supplier and Procurement Information

Ensuring a reliable supply of high-purity starting materials is critical for reproducible research. This compound is available from several reputable chemical suppliers specializing in research and development chemicals.

Table 2: Selected Suppliers for this compound

| Supplier | CAS Number | Notes |

| ChemUniverse | 1043416-40-5 | Offers various pack sizes from milligrams to grams.[6] |

| Alachem Co., Ltd. | 1043416-40-5 | Provides product for R&D to industrial applications.[7] |

| Halochem | 1043416-40-5 | Specifies purity of 98% minimum.[8] |

| ChemScene | 1043416-40-5 | Provides purity of ≥96% and related safety information.[9] |

| CymitQuimica | 1043416-40-5 | Lists multiple purity grades and pack sizes.[1] |

| Benchchem | 1043416-40-5 | Positions the compound as a versatile intermediate.[2] |

Note: Availability and pricing are subject to change. Researchers should request a certificate of analysis (CoA) to verify purity and identity upon purchase.

Safety, Handling, and Storage

As with all nitroaromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is required.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Nitroaromatic compounds can be irritants and may be harmful if swallowed or absorbed through the skin.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile tool for innovation. Its unique combination of a photoreleasable alcohol, a modifiable nitro group, and a bio-isosteric fluorine atom provides chemists with a platform for creating complex molecular architectures, developing novel therapeutics, and engineering advanced materials. A thorough understanding of its synthesis, reactivity, and applications is essential for leveraging its full potential in scientific discovery.

References

- 1. CAS 1043416-40-5: this compound [cymitquimica.com]

- 2. This compound | 1043416-40-5 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. benchchem.com [benchchem.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. 1043416-40-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 8. halochem.com [halochem.com]

- 9. chemscene.com [chemscene.com]

- 10. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 14. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-Fluoro-2-nitrobenzyl Alcohol in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 4-Fluoro-2-nitrobenzyl alcohol (FNBA), a crucial intermediate in various synthetic applications, including its role as a photolabile protecting group.[1] Given the limited availability of specific quantitative solubility data for this compound, this document emphasizes the theoretical principles governing its solubility and provides detailed experimental protocols for its determination. This approach empowers researchers in drug development and materials science to make informed decisions regarding solvent selection and experimental design.

Understanding the Molecular Profile of this compound

The solubility of a compound is fundamentally dictated by its molecular structure. This compound (FNBA) possesses a unique combination of functional groups that influence its interactions with various solvents.

Key Structural Features:

-

Aromatic Ring: The benzene ring provides a nonpolar backbone.

-

Hydroxymethyl Group (-CH₂OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

-

Fluorine Atom (-F): The most electronegative element, it contributes to the molecule's polarity through a strong inductive effect.[1]

The presence of both polar (hydroxyl, nitro) and nonpolar (aromatic ring) regions suggests that FNBA will exhibit a nuanced solubility profile, favoring polar organic solvents. The general principle of "like dissolves like" is a foundational concept for predicting solubility, indicating that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[2][3]

Molecular Details:

| Property | Value |

|---|---|

| CAS Number | 1043416-40-5[4][5][6][7][8] |

| Molecular Formula | C₇H₆FNO₃[4][6][8][9] |

| Molecular Weight | 171.13 g/mol [4][6][9] |

| Appearance | Off-white solid[4] |

Theoretical Solubility Profile in Common Organic Solvents

Based on its molecular structure, we can predict the solubility of FNBA in a range of common organic solvents.

Table 1: Predicted Solubility of this compound

| Solvent | Polarity | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The hydroxyl group of methanol can form strong hydrogen bonds with the hydroxyl and nitro groups of FNBA. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's hydroxyl group facilitates hydrogen bonding. |

| Acetone | Polar Aprotic | Moderate to High | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of FNBA. |

| Ethyl Acetate | Moderately Polar | Moderate | The ester group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. |

| Dichloromethane | Moderately Polar | Moderate | The polar C-Cl bonds can induce dipole interactions with the polar groups of FNBA. |

| Chloroform | Moderately Polar | Moderate | Similar to dichloromethane, capable of dipole-dipole interactions. |

| Toluene | Nonpolar | Low | The nonpolar nature of toluene will not effectively solvate the polar functional groups of FNBA. |

| Hexane | Nonpolar | Very Low | As a nonpolar alkane, hexane is a poor solvent for polar compounds like FNBA. |

| Diethyl Ether | Slightly Polar | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is low. |

This predictive framework is a valuable starting point for solvent screening. However, for precise applications, experimental determination of solubility is essential.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of the Sample:

-

Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vial and vortex the mixture for 1-2 minutes to facilitate initial dissolution.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 hours, to ensure the solution is saturated.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtered supernatant with the same solvent.

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase column with a UV detector set to an appropriate wavelength for FNBA is typically suitable.

-

Prepare a calibration curve using standard solutions of FNBA of known concentrations.

-

Determine the concentration of FNBA in the saturated solution by comparing the HPLC response of the diluted samples to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the concentration of the saturated solution and the dilution factor.

-

Causality in Experimental Design and Self-Validation

The described protocol is designed to be self-validating, ensuring the generation of trustworthy and reproducible data.

-

Use of Excess Solute: This ensures that the solution reaches saturation, a critical prerequisite for accurate solubility measurement.

-

Controlled Temperature: The solubility of a solid in a liquid is temperature-dependent.[10] Maintaining a constant temperature is crucial for reproducibility.

-

Equilibration Time: Allowing sufficient time for equilibration ensures that the system has reached a thermodynamic steady state.

-

Centrifugation and Filtration: These steps are essential to separate the saturated solution from the undissolved solid, preventing overestimation of solubility.

-

Validated Analytical Method: The use of a validated HPLC method with a proper calibration curve ensures accurate quantification of the dissolved solute.

The following diagram illustrates the logical relationship between the experimental choices and the integrity of the results.

Caption: Logic of a self-validating solubility protocol.

Applications in Drug Development and Materials Science

An understanding of the solubility of this compound is critical in its applications. As a derivative of ortho-nitrobenzyl alcohol, it has potential as a photolabile protecting group.[1] In such applications, its solubility in appropriate solvents is crucial for:

-

Reaction Homogeneity: Ensuring that the compound is fully dissolved in the reaction medium for efficient chemical transformations.

-

Purification: Selecting appropriate solvents for crystallization or chromatography.

-

Formulation: In materials science, the solubility will dictate how it can be incorporated into polymer matrices or other materials.

Conclusion

References

- 1. This compound | 1043416-40-5 | Benchchem [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. CAS 1043416-40-5: this compound [cymitquimica.com]

- 5. This compound | CAS 1043416-40-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. chemuniverse.com [chemuniverse.com]

- 7. ivychem.com [ivychem.com]

- 8. chemscene.com [chemscene.com]

- 9. 2-Fluoro-4-nitrobenzyl alcohol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-nitrobenzyl Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of 4-fluoro-2-nitrobenzyl derivatives. Moving beyond simple procedural lists, this document delves into the causality behind experimental choices, offering field-proven insights into the synthesis and derivatization of this critical chemical scaffold.

Strategic Importance in Medicinal Chemistry

The 4-fluoro-2-nitrobenzyl scaffold is a cornerstone in modern medicinal chemistry. The strategic placement of its functional groups—the fluorine atom, the ortho-nitro group, and the reactive benzylic position—imparts unique physicochemical properties that are highly advantageous in drug design.

-

Fluorine's Influence : The incorporation of fluorine can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] Its electron-withdrawing nature can also modulate the pKa of nearby functional groups, influencing drug-receptor interactions.

-

The Nitro Group as a Synthetic Handle : The ortho-nitro group is not merely a placeholder; it is a versatile precursor to an amino group, which is fundamental for building a vast array of pharmacologically active heterocycles and other functionalities.[4][5] Furthermore, its presence influences the electronic properties of the aromatic ring and the reactivity of the adjacent benzylic position. The ortho-nitrosulfonyl fluoride geometry, for instance, has been identified as a key pharmacophore for antibacterial activity.[6]

-

The Reactive Benzyl Core : The benzylic position is primed for functionalization, most commonly via its conversion to a benzyl bromide, which serves as a potent electrophile for coupling with various nucleophiles.

This combination of features makes 4-fluoro-2-nitrobenzyl derivatives crucial intermediates in the synthesis of complex molecules, including tyrosine kinase inhibitors for cancer therapy and other bioactive compounds.[7]

Core Synthesis: Building the 4-Fluoro-2-nitrobenzyl Scaffold

The construction of the core scaffold typically begins with commercially available fluorinated aromatics, followed by functionalization at the benzylic position. The most prevalent and industrially scalable method involves the radical bromination of 4-fluoro-2-nitrotoluene.

Key Starting Material: 4-Fluoro-2-nitrotoluene

While 4-fluoro-2-nitrotoluene is commercially available, understanding its synthesis from more fundamental precursors like 3,4-difluoronitrobenzene is valuable. This involves a nucleophilic aromatic substitution where one fluorine atom is displaced by an amino group, which can then be transformed. A more direct route is the nitration of p-fluoroacetanilide, followed by hydrolysis.[8]

Primary Pathway: Radical Bromination of 4-Fluoro-2-nitrotoluene

The conversion of the methyl group of 4-fluoro-2-nitrotoluene into a bromomethyl group is the most critical step in generating a versatile synthetic intermediate. This transformation is achieved via a free-radical chain reaction.

Causality Behind the Method: Free-radical bromination is highly selective for the benzylic position because the resulting benzyl radical is stabilized by resonance with the aromatic ring. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV light, which homolytically cleaves the Br-Br bond to generate bromine radicals. These radicals then propagate a chain reaction.

Experimental Protocol: Synthesis of 4-Fluoro-2-nitrobenzyl bromide

This protocol is adapted from established procedures for the synthesis of nitrobenzyl bromides.[9][10][11]

-

Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (1.0 eq.) in a suitable dry solvent (e.g., carbon tetrachloride or dichloroethane).

-

Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.05 eq.).

-

Bromination: Heat the mixture to reflux (approx. 77°C for CCl₄). Add bromine (1.05 eq.) dropwise via the dropping funnel. The rate of addition should be controlled to maintain a light orange color in the reaction mixture, indicating a low steady-state concentration of Br₂. For a safer and more controlled reaction, a solution of bromine in the same solvent can be used. Alternatively, N-bromosuccinimide (NBS) can be used as the bromine source.

-

Irradiation (Alternative Initiation): If using photochemical initiation, irradiate the flask with a 250-500 watt lamp while heating to reflux and adding bromine.[11]

-

Monitoring: The reaction progress can be monitored by TLC or GC-MS, observing the disappearance of the starting material. The evolution of HBr gas is also an indicator of reaction progress.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase sequentially with water, a saturated aqueous solution of sodium bicarbonate (to quench excess acid), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. The crude product is typically a solid that can be purified by recrystallization from a suitable solvent like ethanol or ligroin to yield 4-fluoro-2-nitrobenzyl bromide as a pale yellow solid.

Data Presentation: Comparison of Bromination Conditions

| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Yield | Reference |

| o-Nitrotoluene | 40% HBr / 30% H₂O₂ | AIBN, 72-75°C | Dichloroethane | 98.5% | [9] |

| p-Nitrotoluene | Bromine | Heat, 145-150°C | None (neat) | 53-59% | [10] |

| p-Nitrotoluene | Bromine | 500W Lamp | Carbon Tetrachloride | 80% | [11] |

| o-Nitrotoluene | 48% HBr / 30% H₂O₂ | AIBN, 50-82°C | Water | >79.4% | [12] |

Visualization: Free-Radical Bromination Workflow

Caption: Workflow for the synthesis of 4-fluoro-2-nitrobenzyl bromide.

Key Derivatization Strategies

With the 4-fluoro-2-nitrobenzyl bromide in hand, a multitude of derivatives can be accessed through several key transformations.

Nucleophilic Substitution at the Benzylic Carbon

The bromide is an excellent leaving group, making the benzylic carbon highly susceptible to Sₙ2 attack by a wide range of nucleophiles. This is a primary method for introducing diversity.

-

Formation of Ethers and Esters : Reaction with alcohols or carboxylates (often in the presence of a non-nucleophilic base like K₂CO₃ or Et₃N) yields the corresponding benzyl ethers and esters.

-

Formation of Benzylamines : Reaction with primary or secondary amines provides access to substituted benzylamines.

-

Formation of Other Derivatives : Nucleophiles such as thiols, cyanides, and azides can be used to generate thioethers, nitriles, and benzyl azides, respectively.

C-C Bond Formation via Suzuki-Miyaura Coupling

While aryl fluorides are typically less reactive in cross-coupling reactions than their bromide or iodide counterparts, they can participate in Suzuki-Miyaura couplings under specific catalytic conditions.[13][14] This allows for the direct formation of a C-C bond at the C4 position, creating biaryl structures.

Causality Behind the Method: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organic halide.[15] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. For less reactive aryl fluorides, electron-rich and sterically hindered phosphine ligands are often required to facilitate the challenging oxidative addition step.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Fluoride

This is a general protocol based on modern methods for coupling aryl fluorides.[16][17]

-

Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-fluoro-2-nitrobenzyl derivative (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).

-

Solvent and Base: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Reaction: Heat the mixture to 80-110°C with vigorous stirring for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chemoselective Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal transformation. The challenge often lies in achieving this reduction chemoselectively, without affecting other sensitive functional groups that may have been installed on the molecule (e.g., nitriles, esters, or even the benzyl bromide itself).

Causality Behind Method Selection:

-

Catalytic Hydrogenation: This method (e.g., H₂, Pd/C) is very effective but can be too harsh, potentially reducing other groups or causing dehalogenation. Careful selection of catalyst (e.g., PtO₂) and conditions is crucial.

-

Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are classic, robust methods for nitro reduction.[5] SnCl₂ is particularly well-regarded for its chemoselectivity, often sparing esters and nitriles.[18]

-

Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst (e.g., Pd/C) can be milder than using hydrogen gas directly.

-

Other Reagents: Sodium dithionite (Na₂S₂O₄) is another mild reagent capable of reducing nitro groups in the presence of other reducible functionalities.[18]

Data Presentation: Comparison of Nitro Group Reducing Agents

| Reagent | Conditions | Advantages | Disadvantages | Reference |

| H₂, Pd/C | RT, 1-4 atm | High yield, clean | May reduce other groups | [5] |

| Fe, H⁺ (e.g., AcOH) | Reflux | Inexpensive, effective | Requires acidic conditions, iron sludge | [5] |

| SnCl₂·2H₂O | EtOH, Reflux | Highly chemoselective | Stoichiometric tin waste, difficult workup | [18] |

| Na₂S₂O₄ | H₂O/EtOH | Mild, good selectivity | Requires aqueous conditions | [5][18] |

| HSiCl₃, Et₃N | DCM | Metal-free, mild | Reagent sensitivity | [4] |

Experimental Protocol: Selective Nitro Reduction using SnCl₂

This protocol is based on standard procedures for the selective reduction of aromatic nitro compounds.[18]

-

Setup: In a round-bottom flask, dissolve the 4-fluoro-2-nitrobenzyl derivative (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and stir for 1-3 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Workup: Cool the reaction to room temperature and carefully pour it into a beaker of crushed ice. Basify the mixture by slowly adding a concentrated aqueous solution of NaOH or Na₂CO₃ until the pH is >10. This is a critical step to precipitate tin salts (as tin hydroxides) and liberate the free amine.

-

Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the desired 4-fluoro-2-aminobenzyl derivative. Further purification can be done via column chromatography if necessary.

Conclusion and Future Outlook

The synthesis of 4-fluoro-2-nitrobenzyl derivatives is a well-established yet highly relevant field for professionals in drug discovery. The primary synthetic route via radical bromination of 4-fluoro-2-nitrotoluene provides a robust and scalable method to access the key benzyl bromide intermediate. Subsequent derivatization through nucleophilic substitution, Suzuki-Miyaura coupling, and chemoselective nitro group reduction opens the door to a vast chemical space of potential drug candidates.

Future efforts will likely focus on developing greener and more efficient catalytic systems, particularly for challenging C-F bond activations, and exploring novel transformations of the core scaffold to access unprecedented molecular architectures with enhanced biological activity.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 8. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]

- 9. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. prepchem.com [prepchem.com]

- 12. CN103641722A - Production method for 2-nitrobenzyl bromide - Google Patents [patents.google.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 17. mdpi.com [mdpi.com]

- 18. reddit.com [reddit.com]

An In-depth Technical Guide to the Stability of 4-Fluoro-2-nitrobenzyl Alcohol Under Acidic and Basic Conditions

Abstract

This technical guide provides a comprehensive analysis of the anticipated stability of 4-Fluoro-2-nitrobenzyl alcohol under both acidic and basic conditions. In the absence of direct empirical data for this specific molecule, this document synthesizes information from established chemical principles, the known reactivity of analogous structures, and regulatory guidelines for forced degradation studies.[1][2][3] It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into potential degradation pathways, methodologies for empirical stability testing, and the scientific rationale underpinning these experimental designs.

Introduction: The Chemical Context of this compound

This compound is an aromatic compound featuring a benzyl alcohol core substituted with two electron-withdrawing groups: a nitro group (-NO₂) ortho to the hydroxymethyl group and a fluorine atom (-F) in the para position.[4][5][6] These substituents are known to significantly influence the electronic properties and, consequently, the reactivity and stability of the molecule.[4][5] The ortho-nitrobenzyl moiety is particularly notable in chemical and biological sciences for its use as a photolabile protecting group, where it can be cleaved upon exposure to UV light.[5][7][8][9] However, its stability under hydrolytic stress (acidic and basic conditions) is a critical parameter for its application in drug development and organic synthesis, dictating storage conditions, formulation strategies, and potential degradation products.[1][3]

Forced degradation studies are a regulatory requirement and a scientific necessity in drug development to understand the intrinsic stability of a drug substance.[1] This guide will explore the predicted behavior of this compound under such stress conditions.

Predicted Stability and Degradation Pathways under Acidic Conditions

The stability of benzyl alcohols in acidic media is largely dependent on the propensity of the benzylic carbocation to form upon protonation of the hydroxyl group.[10] The presence of strong electron-withdrawing groups, such as the nitro and fluoro substituents on the aromatic ring of this compound, is expected to destabilize the formation of a positive charge at the benzylic position. This electronic effect should, in principle, render the molecule relatively stable towards simple acid-catalyzed hydrolysis via an SN1-type mechanism.

However, studies on o-nitrobenzyl alcohol under strong acidic conditions have shown that complex intermolecular reactions can occur, leading to a variety of reduction and oxidation products rather than simple hydrolysis.[11] The ortho-nitro group can act as an intramolecular nucleophile, participating in reactions at the benzylic position.[12] In the case of 2-nitrobenzyl alcohol in trifluoromethanesulfonic acid, the reaction proceeds through intermediates to yield 4-amino-3-carboxyphenyl trifluoromethanesulfonate.[13]

Therefore, under forced acidic conditions (e.g., refluxing in strong acid), this compound may not simply hydrolyze but could undergo more complex degradation.

Postulated Acidic Degradation Mechanism

A plausible, albeit complex, degradation pathway for this compound under harsh acidic conditions could involve intramolecular interactions between the ortho-nitro group and the benzylic alcohol, potentially leading to cyclization and subsequent rearrangement and intermolecular condensation reactions. The fluorine atom at the 4-position is unlikely to be displaced under these conditions due to the strength of the C-F bond.

Caption: Postulated pathway for acidic degradation.

Experimental Protocol for Acidic Stability Testing

This protocol is a generalized procedure for conducting a forced degradation study under acidic conditions, in line with ICH guidelines.[1][14]

-

Preparation of Acidic Solutions: Prepare solutions of 0.1 M and 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol) and then dilute with the acidic solutions to a final concentration appropriate for the analytical method. A control sample should be prepared by diluting the stock solution with the solvent and water.

-

Stress Conditions: Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Samples should be protected from light to prevent photodegradation.[7][8]

-

Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize it with a suitable base (e.g., NaOH), and dilute to a known concentration. Analyze the sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Interpretation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products. The percentage of degradation can be calculated from the decrease in the peak area of the parent compound.

Predicted Stability and Degradation Pathways under Basic Conditions

Under basic conditions, benzyl alcohols are generally stable. However, the presence of the strongly electron-withdrawing nitro group can increase the acidity of the benzylic protons, although deprotonation of the hydroxyl group is more likely. Hydrolysis of benzyl esters under basic conditions is a common reaction, but the alcohol itself is typically resistant.[15][16]

For some nitrobenzyl compounds, base catalysis of photoreactions has been observed, suggesting that the presence of a base can influence reactivity.[17] While direct base-catalyzed hydrolysis of the alcohol is not anticipated to be a major degradation pathway, other reactions could be possible under forcing conditions, such as oxidation if air is present. The primary degradation pathway for many organic compounds under basic conditions is hydrolysis of susceptible functional groups; in this case, the molecule lacks readily hydrolyzable groups like esters or amides.

Postulated Basic Degradation Mechanism

Given the relative stability of the benzyl alcohol moiety to base, significant degradation is not expected under mild basic conditions. Under more stringent conditions (high pH, high temperature), oxidation to 4-fluoro-2-nitrobenzaldehyde or 4-fluoro-2-nitrobenzoic acid could be a potential pathway, especially in the presence of oxygen.

Caption: Potential oxidative degradation under basic conditions.

Experimental Protocol for Basic Stability Testing

This protocol outlines a standard procedure for assessing stability under basic conditions.

-

Preparation of Basic Solutions: Prepare solutions of 0.1 M and 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent and dilute with the basic solutions to a final concentration appropriate for the analytical method. Prepare a control sample with solvent and water.

-

Stress Conditions: Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period, protected from light.

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize it with a suitable acid (e.g., HCl), and dilute to a known concentration. Analyze using a validated stability-indicating HPLC method.

-

Data Interpretation: Analyze the chromatograms to identify and quantify any degradation products and calculate the percentage of degradation of the parent compound.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for forced degradation studies, as it must be able to separate the parent drug from its degradation products.[2]

| Analytical Technique | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Highly versatile, sensitive, and quantitative. Can be coupled with various detectors (UV, MS). | Can be time-consuming to develop a suitable method. |

| Gas Chromatography (GC) | Suitable for volatile and thermally stable compounds. | May require derivatization for non-volatile compounds. The nitro group may pose challenges. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information of degradation products. | Lower sensitivity compared to chromatographic methods. |

| Mass Spectrometry (MS) | Provides molecular weight and fragmentation information for identification of degradants. | Typically used in conjunction with a separation technique like HPLC or GC. |

For this compound, a reversed-phase HPLC method with UV detection would be the most common and effective primary analytical technique for a stability study.

Conclusion

The experimental protocols provided in this guide offer a robust framework for empirically determining the stability profile of this compound, a critical step in its evaluation for applications in pharmaceutical development and other scientific disciplines.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. benchchem.com [benchchem.com]

- 3. rjptonline.org [rjptonline.org]

- 4. CAS 1043416-40-5: this compound [cymitquimica.com]

- 5. This compound | 1043416-40-5 | Benchchem [benchchem.com]

- 6. This compound | CAS 1043416-40-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. synthical.com [synthical.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 11. scispace.com [scispace.com]

- 12. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. US6326521B2 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]

- 16. echemi.com [echemi.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-Fluoro-2-nitrobenzyl alcohol

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 4-Fluoro-2-nitrobenzyl alcohol. It is intended for researchers, scientists, and professionals in drug development who are interested in understanding the thermal stability and decomposition profile of this compound. This document moves beyond a standard protocol to offer insights into the rationale behind the experimental design and interpretation of the resulting data, grounded in established principles of thermal analysis.

Introduction: The Significance of Thermal Stability Analysis

This compound is a halogenated nitroaromatic compound. Such molecules are often utilized as intermediates in organic synthesis, and their ortho-nitrobenzyl moiety is of particular interest as a photolabile protecting group in various applications, including the development of photo-responsive materials.[1] Understanding the thermal stability of this compound is crucial for determining safe handling, storage, and processing temperatures, as well as for predicting its behavior in various thermal environments. Thermogravimetric analysis is a fundamental technique for assessing this stability by monitoring the change in mass of a substance as a function of temperature or time.

Physicochemical Properties of this compound

A foundational understanding of the material's properties is essential before commencing thermal analysis.

| Property | Value |

| Molecular Formula | C₇H₆FNO₃[2] |

| Molecular Weight | 171.13 g/mol [2][3] |

| CAS Number | 1043416-40-5[2][4] |

The presence of a nitro group (NO₂) and a fluorine atom on the benzene ring, along with the benzylic alcohol group (-CH₂OH), dictates the compound's reactivity and thermal decomposition pathway. The ortho position of the nitro group relative to the benzyl alcohol is particularly noteworthy, as studies on similar nitrobenzyl compounds have shown that ortho isomers can be less thermally stable than their meta and para counterparts.[5]

Expected Thermal Decomposition Behavior

Studies on nitrobenzyl halides have demonstrated that these compounds typically undergo exothermic decomposition with significant gas evolution.[5] Furthermore, the thermal analysis of a similar compound, 4-Cl-3-nitrobenzyl alcohol, revealed a single, distinct mass loss event.[6] It is therefore reasonable to hypothesize that this compound will also exhibit a primary, well-defined decomposition step. The decomposition is likely to be an energetic event due to the presence of the nitro group, a common feature in energetic materials.

The decomposition of halogenated aromatic compounds can be complex, potentially forming a variety of smaller volatile fragments and, under certain conditions, more complex halogenated species.[7]

Experimental Protocol: Thermogravimetric Analysis

The following protocol is a detailed methodology for conducting the TGA of this compound. The choices within this protocol are designed to ensure data integrity and reproducibility.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

-

Ensure the this compound sample is of high purity (e.g., >97%) to avoid the influence of impurities on the decomposition profile.

-

Lightly grind the sample to a fine, uniform powder to ensure consistent heat transfer throughout the sample.

-

Accurately weigh approximately 5-10 mg of the sample into a ceramic or aluminum TGA pan. An open crucible is recommended to allow for the free escape of gaseous decomposition products.[5]

TGA Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative side reactions and to study the intrinsic thermal decomposition of the compound.

-

Heating Rate: A heating rate of 10 °C/min is a standard starting point for such analyses.[5] This rate provides a good balance between resolution of thermal events and experimental time.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600 °C to ensure complete decomposition is observed.

-

Data Acquisition: Record the sample mass (TG) and its first derivative (DTG) as a function of temperature.

Interpretation of Expected TGA and DTG Curves

The TGA curve plots the percentage of initial mass remaining against temperature, while the DTG curve shows the rate of mass loss.

Expected Data Summary:

| Thermal Event | Onset Temperature (°C) | Peak Decomposition Temperature (°C) (from DTG) | Mass Loss (%) |

| Decomposition | ~150 - 200 | ~220 - 270 | > 95 |

Graphical Representation:

References

- 1. This compound | 1043416-40-5 | Benchchem [benchchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 4-Fluoro-3-nitrobenzyl alcohol | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 1043416-40-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

A Comprehensive Guide to the Structural Elucidation of 4-Fluoro-2-nitrobenzyl alcohol

A Senior Application Scientist's Perspective on Methodologies, Analysis, and Implications for Drug Discovery

Foreword: As of the latest literature review, a definitive, publicly archived crystal structure for 4-Fluoro-2-nitrobenzyl alcohol (CAS: 1043416-40-5) has not been reported. This guide, therefore, serves a dual purpose. First, it provides a comprehensive, expert-driven roadmap for researchers to successfully determine this novel crystal structure. Second, it offers a prospective analysis of the anticipated structural features and their significance, grounded in established principles of crystal engineering and the known influence of its constituent functional groups. This document is designed for researchers, scientists, and drug development professionals who understand that a molecule's solid-state architecture is fundamental to its function, stability, and application.

Introduction: The Significance of Structural Insight

This compound is a halogenated nitrobenzyl alcohol, a class of compounds that serve as versatile intermediates in organic synthesis.[1] The molecule's architecture, featuring a fluorine atom and a nitro group on the benzyl ring, presents a fascinating case study in crystal engineering. The electron-withdrawing nature of the nitro group activates the aromatic ring, while the fluorine atom can profoundly influence molecular conformation and intermolecular interactions through non-covalent forces.[2][3][4]

Determining the precise three-dimensional arrangement of atoms in the crystalline state is paramount. This knowledge underpins our understanding of a compound's physicochemical properties, including solubility, melting point, stability, and bioavailability—critical parameters in pharmaceutical development. This guide outlines the complete workflow, from material synthesis to the final structural analysis, that would be employed to elucidate the crystal structure of this compound.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of high-purity material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction data.[5]

2.1. Proposed Synthesis Route

A common route to synthesize substituted benzyl alcohols is the reduction of the corresponding benzoic acid or aldehyde. For this compound, a plausible and efficient method is the reduction of 4-fluoro-2-nitrobenzoic acid.

Protocol 1: Synthesis of this compound

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-fluoro-2-nitrobenzoic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reducing Agent Addition: Slowly add a solution of borane-THF complex (BH₃·THF, ~1.1 eq) dropwise via a syringe while maintaining the temperature at 0 °C. The causality here is critical: a slow, cooled addition prevents an exothermic reaction runaway and minimizes side-product formation.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to neutralize any excess borane.

-

Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude alcohol via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product with >98% purity. Purity is validated by ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystal Growth: The Art and Science of Ordered Assembly

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[6] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form rather than as an amorphous solid.[7]

3.1. Solvent Screening

The choice of solvent is the most critical factor.[8] An ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature. A systematic screening process is essential.

Table 1: Hypothetical Solvent Screening Results for this compound

| Solvent | Solubility (Cold) | Solubility (Hot) | Outcome |

| Water | Insoluble | Insoluble | Unsuitable |

| Hexane | Insoluble | Sparingly Soluble | Potential anti-solvent |

| Toluene | Sparingly Soluble | Soluble | Promising |

| Acetone | Soluble | Very Soluble | Unsuitable for slow cooling |

| Ethanol | Soluble | Very Soluble | Potential for vapor diffusion |

| Dichloromethane | Very Soluble | Very Soluble | Good solvent for layering |

Based on these hypothetical results, toluene appears promising for slow cooling, while combinations like dichloromethane/hexane or ethanol/water are good candidates for diffusion methods.

3.2. Crystallization Methodologies

Several techniques should be attempted in parallel to maximize the chances of success.[9]

Protocol 2: Crystal Growth by Slow Evaporation [7]

-

Dissolve 10-20 mg of purified this compound in a minimal amount of a moderately volatile solvent (e.g., toluene) in a small, clean vial.

-

Cover the vial with a cap, pierced with a needle. The size of the hole dictates the evaporation rate—a slower rate is generally better.

-

Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

Protocol 3: Crystal Growth by Vapor Diffusion [7][9]

-

Dissolve 5-10 mg of the compound in a small volume (0.5 mL) of a "good" solvent (e.g., dichloromethane) in a small, open vial.

-

Place this vial inside a larger, sealed jar containing a larger volume (2-3 mL) of a "poor" solvent or "anti-solvent" (e.g., hexane), in which the compound is insoluble.

-

Over time, the vapor of the more volatile "good" solvent will slowly diffuse out of the inner vial while the vapor of the "poor" solvent diffuses in, gradually inducing supersaturation and crystallization.

Diagram 1: Experimental Workflow for Crystal Structure Determination A visual representation of the end-to-end process from synthesis to final data analysis.

Caption: Workflow for the determination of a novel small molecule crystal structure.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically >0.1 mm in all dimensions, with sharp edges and no visible cracks) is obtained, it is subjected to X-ray diffraction analysis.[6] This technique provides precise measurements of molecular dimensions.[10]

Protocol 4: SC-XRD Data Collection and Processing

-

Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction spots are recorded on a detector.[6] A full sphere of data is collected to ensure data redundancy and completeness.

-

Data Reduction: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of all reflections are integrated, corrected for experimental factors (like Lorentz and polarization effects), and a final reflection file is generated.

Structure Solution, Refinement, and Analysis

This phase translates the raw diffraction data into a chemically meaningful 3D model of the molecule and its arrangement in the crystal.

5.1. Structure Solution and Refinement

The initial positions of the atoms are determined from the diffraction data using computational methods (e.g., direct methods or Patterson synthesis). This initial model is then refined against the experimental data using a full-matrix least-squares algorithm. The refinement process optimizes the atomic positions, thermal parameters, and occupancies until the calculated diffraction pattern matches the observed pattern as closely as possible.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₇H₆FNO₃ | Confirms molecular composition. |

| Formula Weight | 171.13 g/mol | Derived from the formula. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules. |

| a, b, c (Å) | 8.1, 12.5, 7.5 | Unit cell dimensions. |

| β (°) | 98.5 | Angle for the monoclinic system. |

| Volume (ų) | 750.2 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R₁ (final) | < 0.05 | A key indicator of the quality of the final refined model. |

| wR₂ (final) | < 0.12 | Another indicator of refinement quality. |

| Goodness-of-Fit | ~1.0 | Should be close to 1 for a good model. |

5.2. Prospective Structural Analysis: The Role of F and NO₂

While the exact structure is unknown, we can predict the key intermolecular interactions that will govern its crystal packing based on the functional groups present.

-

Hydrogen Bonding: The primary and most influential interaction is expected to be the hydrogen bond from the alcohol's hydroxyl group (-OH). This group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom). It is highly likely to form chains or dimers, potentially involving the oxygen atoms of the nitro group of an adjacent molecule (O-H···O-NO).

-

The Nitro Group's Influence: The nitro group is a powerful director in crystal packing.[11][12] Beyond acting as a hydrogen bond acceptor, it can participate in other weak interactions, such as O···N interactions between nitro groups of neighboring molecules.[13][14] The planarity of the nitro group relative to the aromatic ring will be a key structural feature, influenced by a balance between electronic conjugation and steric hindrance.[12]

-

The Role of Organic Fluorine: The fluorine atom is not merely a passive substituent. It is known to participate in a variety of weak interactions, including C-H···F hydrogen bonds and C-F···π interactions.[15] The highly electronegative fluorine atom can also alter the electrostatic potential of the entire molecule, influencing how it packs with its neighbors.[4][16]

Advanced Analysis: Hirshfeld Surface Visualization

To quantify and visualize the predicted intermolecular interactions, Hirshfeld surface analysis is an indispensable tool.[17][18] This method maps the electron density to partition crystal space, providing a visual summary of all close intermolecular contacts.

Diagram 2: Hirshfeld Surface Analysis Logic This diagram illustrates how Hirshfeld analysis deconstructs intermolecular contacts.

Caption: Logic flow for quantifying intermolecular interactions via Hirshfeld analysis.

The analysis would likely reveal:

-

dₙₒᵣₘ Surface: Large, intense red spots on the surface, indicating close contacts shorter than the van der Waals radii. These would be expected around the hydroxyl group (O-H···O hydrogen bonds) and potentially weaker ones involving the fluorine atom (C-H···F).

-

2D Fingerprint Plots: Decomposing the full fingerprint plot allows for the quantification of each interaction type's contribution to the overall crystal packing.[19][20] We would anticipate a significant percentage for O···H/H···O contacts, confirming the dominance of hydrogen bonding. The contributions from F···H/H···F and other contacts would provide quantitative insight into the role of fluorine in the supramolecular assembly.

Conclusion and Implications

Although the crystal structure of this compound remains to be experimentally determined, this guide provides a robust and scientifically grounded framework for its elucidation. The interplay between the strong hydrogen-bonding alcohol, the multifaceted nitro group, and the subtler but significant fluorine substituent promises a rich and complex crystal packing arrangement.

For drug development professionals, understanding this structure is not an academic exercise. It directly informs critical decisions regarding polymorph screening, formulation development, and intellectual property protection. The methodologies and analytical principles detailed herein represent the standard of care in modern small-molecule crystallography, providing the ultimate arbiter of molecular structure and the key to unlocking a compound's full potential.

References

- 1. This compound | 1043416-40-5 | Benchchem [benchchem.com]

- 2. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine in crystal engineering—“the little atom that could” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. How To [chem.rochester.edu]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 10. rigaku.com [rigaku.com]

- 11. Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Importance of O⋯N interaction between nitro groups in crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. scirp.org [scirp.org]

- 18. researchgate.net [researchgate.net]

- 19. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets [mdpi.com]

- 20. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis Landscape: A Technical Safety Guide to 4-Fluoro-2-nitrobenzyl alcohol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the health and safety considerations for 4-Fluoro-2-nitrobenzyl alcohol (CAS No. 1043416-40-5), a key intermediate in various synthetic pathways within pharmaceutical and materials science research. As a substituted nitroaromatic compound, it presents specific hazards that necessitate a robust understanding and implementation of safety protocols. This document moves beyond mere procedural lists to explain the causality behind safety recommendations, ensuring a self-validating system of laboratory practice.

Compound Profile and Hazard Identification

This compound is an organic compound with the molecular formula C₇H₆FNO₃.[1] Its structure, featuring a nitro group and a fluorine atom on the benzyl ring, dictates its reactivity and toxicological profile. The primary identified hazard, according to available safety data, is acute oral toxicity.

GHS Classification